Cas no 78413-55-5 ((1E,2S)-5-({6-O-[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]-2-O-(beta-D-glucopyranuronosyl)-beta-D-glucopyranosyl}oxy)-1-{(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene]ethylidene}-6-hydroxy-2,3-dihydro-1H-indolium-2-carboxylate)

(1E,2S)-5-({6-O-[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]-2-O-(beta-D-glucopyranuronosyl)-beta-D-glucopyranosyl}oxy)-1-{(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene]ethylidene}-6-hydroxy-2,3-dihydro-1H-indolium-2-carboxylate structure
78413-55-5 structure
Produktname:(1E,2S)-5-({6-O-[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]-2-O-(beta-D-glucopyranuronosyl)-beta-D-glucopyranosyl}oxy)-1-{(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene]ethylidene}-6-hydroxy-2,3-dihydro-1H-indolium-2-carboxylate
CAS-Nr.:78413-55-5
MF:C36H42N2O23
MW:870.718292713165
CID:1793433
PubChem ID:11953907

(1E,2S)-5-({6-O-[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]-2-O-(beta-D-glucopyranuronosyl)-beta-D-glucopyranosyl}oxy)-1-{(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene]ethylidene}-6-hydroxy-2,3-dihydro-1H-indolium-2-carboxylate Chemische und physikalische Eigenschaften

Namen und Kennungen

    • (1E,2S)-5-({6-O-[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]-2-O-(beta-D-glucopyranuronosyl)-beta-D-glucopyranosyl}oxy)-1-{(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene]ethylidene}-6-hydroxy-2,3-dihydro-1H-indolium-2-carboxylate
    • (1E,2S)-5-({6-O-[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]-2-O-(beta-D-glucopyranuronosyl)-beta-D-glucopyranosyl}oxy)-1-{(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene]ethylidene}-6-hydr
    • (2S)-5-[(2S,3R,4S,5S,6R)-6-[[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]oxymethyl]-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-2,3-dihydroindol-1-ium-2-carboxylate
    • C08550
    • (2S)-2-Carboxy-5-(((2S,3R,4S,5S,6R)-3-(((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl)oxy)-6-((((3R)-4-carboxy-3-hydroxy-3-methylbutanoyl)oxy)methyl)-4,5-dihydroxyoxan-2-yl)oxy)-1-(2-((2S)-2,6-dicarboxy-1,2,3,4-tetrahydropyridin-4-ylidene)ethylidene)-2,3-dihydro-1H-1-indol-1-ylium-6-olic acid
    • (2S)-2-Carboxy-5-{[(2S,3R,4S,5S,6R)-3-{[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxy}-6-({[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]oxy}methyl)-4,5-dihydroxyoxan-2-yl]oxy}-1-{2-[(2S)-2,6-dicarboxy-1,2,3,4-tetrahydropyridin-4-ylidene]ethylidene}-2,3-dihydro-1H-1-indol-1-ylium-6-olic acid
    • Q27106946
    • DTXSID50474611
    • Iresinin I
    • (2S)-5-[(2S,3R,4S,5S,6R)-6-[[(3R)-4-carboxy-3-hydroxy-3-methyl-butanoyl]oxymethyl]-3-[(2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxy-tetrahydropyran-2-yl]oxy-4,5-dihydroxy-tetrahydropyran-2-yl]oxy-1-[(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene]ethylidene]-6-hydroxy-indolin-1-ium-2-carboxylate
    • (2S)-5-((2S,3R,4S,5S,6R)-6-(((3R)-4-carboxy-3-hydroxy-3-methyl-butanoyl)oxymethyl)-3-((2R,3R,4S,5S,6S)-6-carboxy-3,4,5-trihydroxy-tetrahydropyran-2-yl)oxy-4,5-dihydroxy-tetrahydropyran-2-yl)oxy-1-((2E)-2-((2S)-2,6-dicarboxy-2,3-dihydro-1H-pyridin-4-ylidene)ethylidene)-6-hydroxy-indolin-1-ium-2-carboxylate
    • 78413-55-5
    • DTXCID90425425
    • CHEBI:5961
    • Inchi: InChI=1S/C36H42N2O23/c1-36(56,9-21(40)41)10-22(42)57-11-20-23(43)25(45)29(61-34-27(47)24(44)26(46)28(60-34)33(54)55)35(59-20)58-19-7-13-6-17(32(52)53)38(16(13)8-18(19)39)3-2-12-4-14(30(48)49)37-15(5-12)31(50)51/h2-4,7-8,15,17,20,23-29,34-35,43-47,56H,5-6,9-11H2,1H3,(H6,39,40,41,48,49,50,51,52,53,54,55)
    • InChI-Schlüssel: GTTSBGCXUNBAOH-UHFFFAOYSA-N
    • Lächelt: CC(O)(CC(O)=O)CC(=O)OCC1OC(Oc2cc3CC(C([O-])=O)\[N+](=C/C=C4\CC(NC(=C4)C(O)=O)C(O)=O)c3cc2O)C(OC2OC(C(O)C(O)C2O)C(O)=O)C(O)C1O |c:31|

Berechnete Eigenschaften

  • Genaue Masse: 870.21783559g/mol
  • Monoisotopenmasse: 870.21783559g/mol
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 13
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 24
  • Schwere Atomanzahl: 61
  • Anzahl drehbarer Bindungen: 15
  • Komplexität: 1800
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 13
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -4.78
  • Topologische Polaroberfläche: 409Ų

(1E,2S)-5-({6-O-[(3R)-4-carboxy-3-hydroxy-3-methylbutanoyl]-2-O-(beta-D-glucopyranuronosyl)-beta-D-glucopyranosyl}oxy)-1-{(2E)-2-[(2S)-2,6-dicarboxy-2,3-dihydropyridin-4(1H)-ylidene]ethylidene}-6-hydroxy-2,3-dihydro-1H-indolium-2-carboxylate Verwandte Literatur

Empfohlene Lieferanten
Hebei Ganmiao New material Technology Co., LTD
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hebei Ganmiao New material Technology Co., LTD
Jiangsu Xinsu New Materials Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Jiangsu Xinsu New Materials Co., Ltd
Hubei Changfu Chemical Co., Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Hubei Changfu Chemical Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Großmenge
Taian Jiayue Biochemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Mitglied
Audited Supplier Geprüfter Lieferant
CN Lieferant
Reagenz
Zhangzhou Sinobioway Peptide Co.,Ltd.